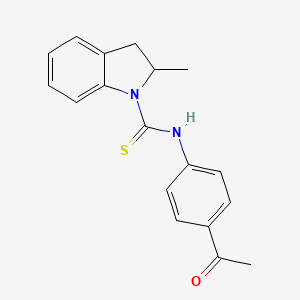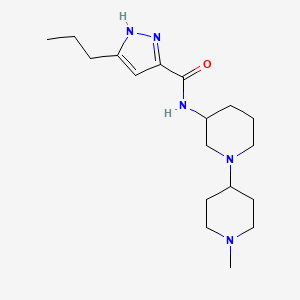![molecular formula C18H19BrN2O3 B6129242 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6129242.png)
3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a member of the benzamide family of compounds and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide involves the inhibition of PARP activity. PARP is involved in the repair of single-strand DNA breaks, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. PARP inhibitors have been found to be particularly effective in cancers with defects in DNA repair pathways, such as BRCA1/2-mutated cancers.
Biochemical and Physiological Effects:
In addition to its PARP inhibitory activity, 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit potential anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its specificity for PARP inhibition. PARP inhibitors have been found to be particularly effective in cancers with defects in DNA repair pathways, and 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide may have potential as an anticancer agent. However, one limitation of using 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its moderate yield and high cost of synthesis.
Future Directions
There are several potential future directions for research involving 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide. One direction is the exploration of its potential as an anticancer agent, particularly in cancers with defects in DNA repair pathways. Another direction is the investigation of its anti-inflammatory and analgesic properties, and its potential as a treatment for inflammatory conditions and pain. Additionally, further research could be conducted to optimize the synthesis method of 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide, with the aim of increasing yield and reducing cost.
Synthesis Methods
The synthesis of 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 3-bromo-4-ethoxyaniline with propionyl chloride to form N-(3-bromo-4-ethoxyphenyl)propanamide. This intermediate is then reacted with 3-aminobenzoic acid to form 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide. The final product is obtained in moderate yield and high purity.
Scientific Research Applications
3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit potential applications in biomedical research. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been explored as potential anticancer agents, as they can sensitize cancer cells to DNA-damaging agents. 3-bromo-4-ethoxy-N-[3-(propionylamino)phenyl]benzamide has also been found to exhibit potential anti-inflammatory and analgesic properties.
properties
IUPAC Name |
3-bromo-4-ethoxy-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-3-17(22)20-13-6-5-7-14(11-13)21-18(23)12-8-9-16(24-4-2)15(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMRCCBZMQGHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-fluorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one](/img/structure/B6129182.png)


![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-(3-ethoxy-4-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6129210.png)
![5-[(butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6129216.png)
![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6129219.png)
![methyl 3-chloro-6-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B6129222.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6129247.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129248.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6129259.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6129267.png)
![2,3-dimethoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6129269.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6129275.png)